(2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid is a synthetic compound with a unique structure that combines a pyrrolidine ring with a palmitoyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Palmitoyl Group: The palmitoyl group can be introduced through an acylation reaction using palmitoyl chloride and a suitable base.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an oxidizing agent such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the palmitoyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Hydroxy-1-stearoylpyrrolidine-2-carboxylic acid: Similar structure with a stearoyl group instead of a palmitoyl group.
(2S)-3-Hydroxy-1-lauroylpyrrolidine-2-carboxylic acid: Similar structure with a lauroyl group instead of a palmitoyl group.
(2S)-3-Hydroxy-1-myristoylpyrrolidine-2-carboxylic acid: Similar structure with a myristoyl group instead of a palmitoyl group.
Uniqueness
(2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid is unique due to its specific combination of a palmitoyl group and a hydroxyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-1-hexadecanoyl-3-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)22-17-16-18(23)20(22)21(25)26/h18,20,23H,2-17H2,1H3,(H,25,26)/t18?,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMUAYILUQEQG-IJHRGXPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCC(C1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCC([C@H]1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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